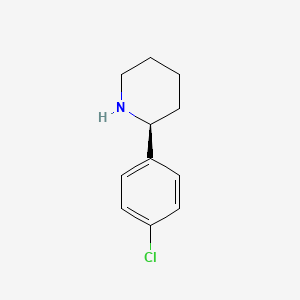

(S)-2-(4-Chlorophenyl)piperidine

Descripción

(S)-2-(4-Chlorophenyl)piperidine is a chiral piperidine derivative characterized by a 4-chlorophenyl substituent at the second position of the piperidine ring. The stereochemistry (S-configuration) at the chiral center plays a critical role in its biological interactions, as enantiomers often exhibit distinct pharmacological profiles. Piperidine derivatives are widely studied due to their prevalence in natural products and drug candidates, with applications ranging from antimicrobial agents to central nervous system (CNS) modulators .

The synthesis of 4-chlorophenyl-substituted piperidines typically involves catalytic methods, such as ZnCl₂ in ethanol, to optimize yields and purity. For example, 1-(4-chlorophenyl)piperidine-2,6-dione, a related compound, is synthesized via cyclization reactions and serves as a precursor for further functionalization . Structural characterization of such compounds relies on FTIR, ¹H-NMR, and mass spectrometry, confirming symmetrical configurations and high purity .

Propiedades

IUPAC Name |

(2S)-2-(4-chlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENUPRVORZDBJW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the selectivity and yield of the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or the use of chiral catalysts to achieve the desired enantiomeric purity. These methods are optimized for large-scale production, ensuring high efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(4-Chlorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted piperidines, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : C17H19ClN2

- Molecular Weight : Approximately 302.799 g/mol

- Chirality : Exhibits optical activity due to a stereocenter, making it valuable in asymmetric synthesis and drug design.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

(S)-2-(4-Chlorophenyl)piperidine serves as a critical intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for Bepotastine besylate, a non-sedating H₁ antagonist used for treating allergic rhinitis. This compound is known for its anti-inflammatory properties and ability to block histamine receptors, alleviating allergic symptoms. -

Neuropharmacological Research :

The compound has been studied for its potential interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions may contribute to its effects on mood and cognition, suggesting possible applications in treating mood disorders and neurodegenerative diseases . -

Chiral Auxiliary in Asymmetric Synthesis :

As a chiral piperidine derivative, it can act as a chiral auxiliary or ligand in asymmetric synthesis reactions. This capability is crucial for producing enantiopure compounds necessary in pharmaceutical development .

Biological Activities

- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects through its role as a histamine receptor antagonist.

- Potential Neuroprotective Properties : Preliminary studies suggest that this compound could modulate neurotransmitter systems, indicating its potential use in neurological therapies .

- Inhibition of Enzymes : Studies have shown that piperidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. This inhibition is significant for developing treatments against diseases like cancer and tuberculosis .

Structure-Activity Relationship (SAR) Studies

Research into the SAR of piperidine derivatives has revealed that specific structural modifications can enhance biological activity. For example, introducing substituents at various positions on the piperidine ring has been shown to improve aqueous solubility and potency against targeted enzymes like DHFR .

Case Studies and Research Findings

Recent studies have focused on the development of novel piperidine-based compounds with enhanced therapeutic profiles:

- A series of 4-piperidine-based thiosemicarbazones demonstrated potent inhibition against DHFR with IC50 values ranging from 13.70 µM to 47.30 µM, showcasing the potential for these derivatives in cancer therapy .

- Investigations into piperidine derivatives have also identified candidates that can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, suggesting applications in Alzheimer’s disease treatment .

Mecanismo De Acción

The mechanism of action of (S)-2-(4-Chlorophenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to histamine receptors, affecting histamine release and signaling in the brain .

Comparación Con Compuestos Similares

Chlorophenyl vs. Methoxyphenyl Derivatives

Compounds like APB-6 (4-chlorophenyl-substituted) and APB-10 (4-methoxyphenyl-substituted) highlight how substituent choice impacts activity. Despite similar core structures, APB-10’s 4-methoxyphenyl group reduces steric hindrance compared to the electron-withdrawing 4-chlorophenyl group in APB-4. However, this substitution results in only minor differences in potency (3–4-fold variation), suggesting that bulkier substituents may enhance target engagement without drastically altering efficacy .

Piperidine vs. Pyrrolidine Ring Systems

Replacing the piperidine ring with pyrrolidine (as in APB-12) shortens the nitrogen-containing ring from six to five members. However, such changes are tolerated in some pharmacological contexts, indicating flexibility in ring size for certain targets .

Pharmacological Activity

Antiparasitic Activity

Pyridine-piperidine hybrids like UDO and UDD inhibit the CYP51 enzyme in Trypanosoma cruzi, demonstrating efficacy comparable to posaconazole. These compounds feature trifluoromethylphenyl and pyridyl substituents, which enhance metabolic stability and target affinity compared to simpler chlorophenyl-piperidine derivatives .

Dopamine Transporter (DAT) Inhibition

Piperidine analogs of phenyltropanes, such as 3-(4-chlorophenyl)-2-carbomethoxypiperidine, exhibit DAT binding affinities rivaling those of tropane-based drugs like cocaine. The truncated piperidine structure retains critical interactions with DAT, emphasizing the role of the 4-chlorophenyl group in maintaining potency .

Physicochemical Properties

Table 1: Comparative Physicochemical Data of Selected Piperidine Derivatives

Chlorophenyl-substituted piperidines generally exhibit higher melting points (e.g., 268–287°C for 1-(4-chlorophenyl)piperidine-2,6-dione) compared to non-halogenated derivatives, likely due to enhanced intermolecular interactions (e.g., halogen bonding) . Molecular weights vary significantly based on substituents, with UDO (~500 g/mol) being nearly double the mass of simpler derivatives due to its trifluoromethyl and pyridyl groups .

Actividad Biológica

(S)-2-(4-Chlorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

This compound is characterized by its piperidine structure with a chlorophenyl substituent. This compound can serve as a chiral auxiliary or ligand in asymmetric synthesis reactions, enhancing the enantioselectivity of various chemical transformations. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions, leading to the formation of the desired product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of derivatives related to this compound. For instance, a series of compounds synthesized from similar scaffolds demonstrated notable antimicrobial activities against various pathogens. In vitro tests revealed that some derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole . The results indicated that specific modifications in the piperidine structure could enhance antimicrobial potency.

Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. A study reported that certain synthesized compounds displayed good anticancer activity, although they were less potent than established chemotherapeutic agents such as 5-fluorouracil . The mechanism of action appears to involve apoptosis induction in cancer cells, highlighting the need for further optimization of these compounds for improved efficacy.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound derivatives and their biological targets. These studies suggest that structural modifications significantly influence binding affinities and biological activities. For example, compounds with specific substitutions showed enhanced binding to target proteins associated with antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Evaluation

In a comparative study, several derivatives of this compound were tested against common bacterial strains using the tube dilution technique. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to those of standard treatments. This underscores the potential of these compounds as alternatives in treating resistant infections.

| Compound | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Derivative A | 8 | 8 (Ciprofloxacin) |

| Derivative B | 16 | 16 (Fluconazole) |

| Derivative C | 32 | 32 (Amoxicillin) |

Case Study 2: Anticancer Activity Assessment

In another investigation, a derivative of this compound was subjected to MTT assays against various cancer cell lines. The findings revealed that while some compounds induced significant cytotoxic effects, their activity was lower than that of established chemotherapeutics.

| Compound | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| Compound X | 12 | 5 (5-Fluorouracil) |

| Compound Y | 15 | 10 (Doxorubicin) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-(4-Chlorophenyl)piperidine?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during key steps like piperidine ring formation.

- Chromatographic Purification : Employ chiral stationary-phase HPLC or SFC (Supercritical Fluid Chromatography) to separate enantiomers. For example, a study on analogous piperidine derivatives utilized cellulose-based columns with hexane:isopropanol (80:20) mobile phases to achieve >99% enantiomeric excess .

- Asymmetric Hydrogenation : Catalytic hydrogenation with Ru-BINAP complexes can stereoselectively reduce imine intermediates. Reaction conditions (temperature: 40–60°C, H₂ pressure: 50–100 psi) and catalyst loading (1–5 mol%) are critical for yield and purity .

Q. How can researchers characterize the structural and optical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm the chlorophenyl substitution pattern and piperidine ring conformation. For example, the aromatic protons of the 4-chlorophenyl group typically resonate at δ 7.2–7.4 ppm in CDCl₃ .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 210.08 for C₁₁H₁₃ClN).

- Optical Rotation : Measure specific rotation ([α]₂₀ᴅ) in methanol. A reported value of [α]₂₂ᴅ = -14.4° (c = 0.5% in MeOH) for a related (S)-configured piperidine derivative highlights the importance of solvent choice .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to the piperidine scaffold’s prevalence in CNS-targeting drugs. Use radioligand displacement assays with -spiperone for dopamine D₂ receptor affinity .

- Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via Ellman’s method or fluorometric assays, respectively. IC₅₀ values <10 μM indicate potential therapeutic relevance .

- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC₅₀ >100 μM is desirable for non-toxic candidates) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound compared to its (R)-enantiomer?

- Methodological Answer :

- Comparative Pharmacological Profiling : Conduct parallel assays on both enantiomers. For example, in a study of cloperastine derivatives, the (S)-enantiomer showed 10-fold higher hERG K⁺ channel inhibition than the (R)-form, necessitating cardiac safety assessments .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., sigma-1 receptors). The (S)-enantiomer may exhibit better steric complementarity due to chlorophenyl group orientation .

- Metabolic Stability : Compare hepatic microsomal half-lives (t₁/₂) in vitro. Chirality often affects CYP450 metabolism; e.g., (S)-enantiomers may undergo faster oxidation .

Q. What strategies resolve contradictions in reported activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis of Structural Analogues : Compare substituent effects. For instance, replacing the 4-chlorophenyl group with 4-fluorophenyl in a related compound increased MAO-B inhibition by 30%, suggesting electronic effects dominate activity .

- Standardized Assay Conditions : Control variables like buffer pH (e.g., 7.4 vs. 6.8 for lysosomal targets) and cell passage number. Discrepancies in IC₅₀ values for AChE inhibition (2–20 μM across studies) often arise from assay variability .

- Crystallographic Validation : Solve X-ray structures of ligand-target complexes to confirm binding modes. A piperidine derivative bound to the dopamine transporter revealed a critical salt bridge with Asp79, explaining enantiomer-specific uptake inhibition .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Methodological Answer :

- Substituent Scanning : Synthesize analogues with modifications at the piperidine nitrogen (e.g., methyl, acetyl) or chlorophenyl position (e.g., NO₂, CF₃). A SAR table for antitumor activity might show:

| Substituent | IC₅₀ (μM) | Notes |

|---|---|---|

| 4-Cl | 5.2 | Parent compound |

| 4-CF₃ | 1.8 | Enhanced lipophilicity |

| 4-NO₂ | >50 | Reduced solubility |

- Computational QSAR Models : Use CoMFA or CoMSIA to predict bioactivity. A QSAR model for sigma-1 receptor affinity (r² = 0.89) highlighted the importance of chlorophenyl hydrophobicity and piperidine ring planarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.